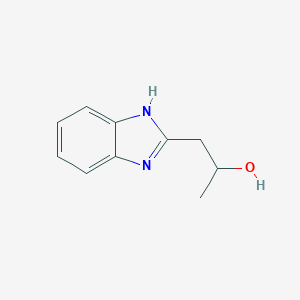

1-(1H-benzimidazol-2-yl)propan-2-ol

カタログ番号:

B097724

CAS番号:

19275-89-9

分子量:

176.21 g/mol

InChIキー:

SZRHHTDXMBPFEU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1-(1H-Benzimidazol-2-yl)propan-2-ol (C₁₀H₁₂N₂O) is a benzimidazole derivative featuring a hydroxyl group on the propan-2-yl chain. The hydroxyl group contributes to hydrogen bonding, influencing solubility and intermolecular interactions critical for biological activity .

特性

CAS番号 |

19275-89-9 |

|---|---|

分子式 |

C10H12N2O |

分子量 |

176.21 g/mol |

IUPAC名 |

1-(1H-benzimidazol-2-yl)propan-2-ol |

InChI |

InChI=1S/C10H12N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5,7,13H,6H2,1H3,(H,11,12) |

InChIキー |

SZRHHTDXMBPFEU-UHFFFAOYSA-N |

SMILES |

CC(CC1=NC2=CC=CC=C2N1)O |

正規SMILES |

CC(CC1=NC2=CC=CC=C2N1)O |

同義語 |

1H-Benzimidazole-2-ethanol,alpha-methyl-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogues

Substituted Alcohol Derivatives

1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol (CAS 120161-07-1)

- Structure: C₁₀H₁₃N₃O, with an amino group replacing the hydroxyl.

2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol (CAS 1083423-83-9)

- Structure : C₁₁H₁₄N₂O, featuring a methyl branch adjacent to the hydroxyl.

- Properties : Steric hindrance from the methyl group may reduce metabolic degradation, improving pharmacokinetic stability. Predicted pKa of 11.82 suggests moderate acidity .

1,3-Propanediol,1-(1H-benzimidazol-2-yl) (CAS 36663-34-0)

- Structure : C₁₀H₁₂N₂O₂, with two hydroxyl groups.

- Properties: Enhanced hydrophilicity and hydrogen bonding capacity compared to the monohydroxy target compound, likely improving aqueous solubility .

Ketone and Enone Derivatives

1-(1H-Benzimidazol-2-yl)propan-2-one (CAS 6635-14-9)

- Structure : C₁₀H₁₀N₂O, with a ketone replacing the hydroxyl.

- This compound may exhibit distinct reactivity in nucleophilic additions or reductions .

1-(1H-Benzimidazol-2-yl)-3-arylprop-2-en-1-ones (5a-f)

Short-Chain Analogues

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10)

- Structure : C₉H₁₀N₂O, with a two-carbon chain.

- Synthesis : Prepared via literature methods using Na₂S₂O₅ in DMF .

- Properties : Reduced steric bulk compared to propan-2-ol derivatives may increase enzymatic accessibility, altering metabolic pathways .

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11)

Complex Derivatives with Pharmacological Activity

1-(1H-Benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone (BC)

- Structure : C₁₅H₁₃N₃O₂, incorporating a hydrazinylphenyl group.

- Synthesis: Refluxed with hydrazine and recrystallized in methanol .

- Activity : Demonstrated anti-inflammatory properties, likely due to the hydrazine moiety’s ability to scavenge free radicals .

1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one

Comparative Data Table

Key Findings and Implications

- Hydrogen Bonding : Alcohol derivatives (e.g., target compound) exhibit superior solubility and crystal packing due to hydroxyl-mediated hydrogen bonds, critical for drug formulation .

- Biological Activity: Enone and oxadiazole derivatives demonstrate enhanced anticancer activity, likely due to electronic and steric effects improving target binding .

- Metabolic Stability : Methyl-branched analogues (e.g., CAS 1083423-83-9) may offer improved pharmacokinetic profiles by resisting enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。